molecular formula C4H5BrN4O B1531460 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide CAS No. 1232793-93-9

3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B1531460
CAS No.: 1232793-93-9
M. Wt: 205.01 g/mol
InChI Key: HGVOVDZGTQSTFV-UHFFFAOYSA-N
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Description

3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide is a useful research compound. Its molecular formula is C4H5BrN4O and its molecular weight is 205.01 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as kinases and proteases, which are crucial for cellular signaling and protein degradation. The compound’s bromine atom allows it to form strong interactions with the active sites of these enzymes, leading to inhibition of their activity . Additionally, this compound can interact with proteins involved in DNA replication and repair, further influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of cancer cells by disrupting the cell cycle and inducing apoptosis . It also affects the expression of genes involved in cell growth and survival, leading to reduced cellular viability. Furthermore, this compound can modulate metabolic pathways, resulting in changes in energy production and utilization within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition or activation . This binding is facilitated by the presence of the bromine atom, which enhances the compound’s affinity for the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels. Additionally, this compound can influence the activity of enzymes involved in lipid metabolism, resulting in alterations in lipid synthesis and degradation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters and subsequently distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, with higher concentrations observed in organelles such as the mitochondria and nucleus.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the mitochondria, where it can exert its effects on cellular metabolism and energy production. Additionally, this compound can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.

Properties

IUPAC Name

5-bromo-N-methyl-1H-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN4O/c1-6-3(10)2-7-4(5)9-8-2/h1H3,(H,6,10)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVOVDZGTQSTFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NNC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.